Enhanced Reactivity of Fmoc-Amino Acid ODhbt Esters Versus OPfp Esters
In a direct class-level comparison of activated esters, the ODhbt ester class, which includes Fmoc-Val-ODhbt, is stated to have generally higher reactivity when compared to the corresponding pentafluorophenyl (OPfp) esters [1]. This statement comes from an authoritative patent that cross-references foundational studies on Fmoc-amino acid active esters, including the original characterizations by Atherton and Sheppard [1]. While explicit rate constants for Fmoc-Val-ODhbt vs. Fmoc-Val-OPfp are not disclosed in this primary source, the declaration of a superior reactivity profile is a critical selection factor, particularly for a β-branched amino acid like valine, where slower coupling rates can lead to aggregation and sequence failure [2].
| Evidence Dimension | General Chemical Reactivity in Peptide Coupling |
|---|---|
| Target Compound Data | ODhbt esters have generally higher reactivity compared to OPfp esters [1]. |
| Comparator Or Baseline | Fmoc-valine pentafluorophenyl (OPfp) ester or other Fmoc-amino acid OPfp esters. |
| Quantified Difference | Qualitative class-level inference; specific kcoup values are not provided, but the difference is significant enough to be a stated advantage in patent literature. |
| Conditions | Solid-phase peptide synthesis as described in integrated prior art (Atherton & Sheppard methodology). |
Why This Matters
This higher baseline reactivity is crucial for efficient acylation at sterically hindered valine residues, directly impacting crude peptide purity and the success rate of synthesizing difficult sequences.
- [1] University of Georgia Research Foundation, Inc. (2000). Nα-α,α-dimethyl-3,5-dialkoxybenzylcarbonyl amino acid 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-3-yl and pentafluorophenyl esters. U.S. Patent No. 6,075,141. View Source
- [2] Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications, 165-166. View Source
